Benzenamine, N-ethyl-3-methyl-N-pentyl-
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Overview
Description
Benzenamine, N-ethyl-3-methyl-N-pentyl-, also known as N-ethyl-3-methylbenzenamine, is an organic compound with the molecular formula C9H13N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by ethyl and pentyl groups, and a methyl group is attached to the benzene ring. This compound is part of the aromatic amine family and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl- typically involves the alkylation of 3-methylbenzenamine (m-toluidine) with ethyl and pentyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:
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Alkylation of 3-methylbenzenamine with ethyl halide: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{NHC}_2\text{H}_5 + \text{HX} ]
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Alkylation of N-ethyl-3-methylbenzenamine with pentyl halide: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NHC}_2\text{H}_5 + \text{C}5\text{H}{11}\text{X} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{N}(\text{C}_2\text{H}_5)(\text{C}5\text{H}{11}) + \text{HX} ]
Industrial Production Methods
Industrial production of Benzenamine, N-ethyl-3-methyl-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-ethyl-3-methyl-N-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso, nitro, or azo compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or azo compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Benzenamine, N-ethyl-3-methyl-N-pentyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-ethyl-3-methyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-ethyl-: Aniline derivative with an ethyl group attached to the nitrogen.
Benzenamine, N-methyl-: Aniline derivative with a methyl group attached to the nitrogen.
Benzenamine, N-ethyl-N-methyl-: Aniline derivative with both ethyl and methyl groups attached to the nitrogen.
Uniqueness
Benzenamine, N-ethyl-3-methyl-N-pentyl- is unique due to the presence of both ethyl and pentyl groups on the nitrogen and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93069-10-4 |
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Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-pentylaniline |
InChI |
InChI=1S/C14H23N/c1-4-6-7-11-15(5-2)14-10-8-9-13(3)12-14/h8-10,12H,4-7,11H2,1-3H3 |
InChI Key |
XBTAGSMWJBGXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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